AAK1-IN-21b
Description
Contextualization of Adaptor Protein 2-Associated Kinase 1 (AAK1) in Cellular Regulation
Adaptor Protein 2-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a significant role in cellular regulation, particularly within the endocytic pathway. It is a member of the Numb-associated kinase (NAK) family, which also includes BIKE/BMP2K, GAK, and STK16. thesgc.orgnih.gov AAK1 is involved in clathrin-mediated endocytosis (CME), a fundamental process by which cells internalize molecules from the extracellular environment. patsnap.comwikipedia.org This kinase regulates CME by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP-2). patsnap.comuniprot.orggenecards.orgresearchgate.netoup.comuniprot.org This phosphorylation is crucial for the high-affinity binding of AP-2 to cargo membrane proteins during the initial stages of endocytosis and is essential for clathrin-coated pit maturation and subsequent vesicle formation. patsnap.comuniprot.orggenecards.orguniprot.org
AAK1's regulatory functions extend beyond basic endocytosis. It influences the localization and internalization of ligand complexes mediated by AP-2. uniprot.orggenecards.org AAK1 also phosphorylates NUMB, affecting its cellular localization and promoting its presence in endosomes. uniprot.orggenecards.org Furthermore, AAK1 interacts with and stabilizes the activated form of NOTCH1, increasing its endosomal localization and regulating its transcriptional activity. uniprot.orggenecards.org AAK1 has also been implicated in the NF-κB signaling pathway and the regulation of neuronal synaptic transmission via the CDK16 pathway. tandfonline.com Its involvement in these diverse pathways highlights its broad impact on cellular processes, including cell differentiation, development, and signaling. researchgate.netoup.com
The role of AAK1 in regulating CME has made it a subject of interest in the context of viral infections, as many viruses, including members of the Flaviviridae family like Dengue and Ebola, exploit the host cell's endocytic machinery for entry and replication. patsnap.comguidetoimmunopharmacology.orgacs.org AAK1 is required for the life cycles of these viruses, suggesting its potential as a target for antiviral therapies. patsnap.comguidetoimmunopharmacology.orgacs.org
Rationale for Investigating AAK1-IN-21b as a Pharmacological Tool Compound
This compound, also known as compound 21b or RMC-76, is a small molecule that has been investigated as a pharmacological tool compound, primarily for its inhibitory activity against AAK1. guidetoimmunopharmacology.orgnih.govdtic.mil Its investigation stems from the recognized importance of AAK1 in cellular endocytosis and its implication in various biological processes, including viral infection. patsnap.comguidetoimmunopharmacology.orgacs.org
Compound 21b is reported as an inhibitor of AAK1. guidetoimmunopharmacology.org Studies have assessed its activity against AAK1, with reported IC50 values in the nanomolar range. nih.gov For instance, RMC-76 (compound 21b) showed potent anti-AAK1 activity with an IC50 of 4.0 nM in one study. nih.gov It has also shown activity against other NAK family kinases, such as BIKE. nih.gov
The rationale for using this compound as a tool compound is to probe the biological functions of AAK1. By inhibiting AAK1 activity, researchers can study the downstream effects on processes regulated by AAK1, such as clathrin-mediated endocytosis and the intracellular trafficking of proteins and viruses. patsnap.comacs.org The compound's ability to inhibit AAK1 provides a means to experimentally perturb AAK1 function and observe the resulting phenotypic changes in cellular systems.
While compound 21b has demonstrated potent activity against AAK1, its selectivity profile is a crucial consideration for its use as a precise pharmacological tool. Kinase selectivity profiling of compound 21b has been conducted to understand its activity against a broader panel of kinases. nih.govdtic.mil Although it may not be considered a highly selective AAK1 inhibitor compared to an ideal chemical probe, its selectivity profile is considered improved relative to some other kinase inhibitors, such as sunitinib. nih.gov Understanding its off-target activities is essential for interpreting results obtained using this compound as a research tool.
The investigation of this compound contributes to the broader effort to develop and utilize small molecule modulators to understand kinase biology and validate potential therapeutic targets. thermofisher.comacs.orgsgc-frankfurt.de Its use in research, particularly in the context of viral infections, demonstrates its utility in exploring the biological consequences of inhibiting AAK1 activity. acs.orgnih.govdtic.mil
Data Table: this compound Activity
| Target | Species | Action | Parameter | Value | Reference | Description |
| AAK1 | Human | Inhibition | pIC50 | 8.4 | guidetopharmacology.org | Inhibition of kinase activity in a LanthaScreen® assay. guidetopharmacology.org |
| AAK1 | Inhibition | IC50 | 4.0 nM | nih.gov | Potent anti-AAK1 activity. nih.gov | |
| BIKE | Kd | 3.8 nM | nih.gov | Activity against BIKE. nih.gov |
Detailed Research Findings:
Research using this compound (RMC-76) has shown that it can effectively suppress SARS-CoV-2 infection in vitro in Vero E6 and Calu-3 cells, with EC50 values of 0.3 μM and 1 μM, respectively, and no apparent toxicity at concentrations up to 20 μM. nih.gov This finding supports the potential of targeting NAKs, including AAK1, as an antiviral strategy. nih.gov Further studies have investigated the binding mode of related compounds to AAK1, providing insights into the molecular interactions that contribute to their inhibitory activity. nih.govdtic.mil Crystallographic data, such as that for a related compound bound to AAK1 (PDB ID 5L4Q), can provide structural context for the design and interpretation of AAK1 inhibitors like this compound. acs.orgdtic.milrcsb.org
This compound, also known as RMC-76, is a chemical compound that has been characterized for its inhibitory activity against protein kinases, particularly Adaptor-Associated Kinase 1 (AAK1). Its molecular and biochemical properties have been investigated through various in vitro assays to understand its potential as a kinase inhibitor.
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.397 |
IUPAC Name |
5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C22H17N3O2/c1-26-20-8-7-16(11-21(20)27-2)18-10-19-17(13-24-22(19)25-14-18)6-5-15-4-3-9-23-12-15/h3-4,7-14H,1-2H3,(H,24,25) |
InChI Key |
CJTVDIBZBUWIFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CN=C(NC=C3C#CC4=CC=CN=C4)C3=C2)C=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AAK1-IN-21b |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Aak1 in 21b Activity
Cellular and Subcellular Functional Investigations of Aak1 in 21b
Modulation of Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a crucial process for the internalization of receptors, nutrients, and other molecules from the cell surface. AAK1 plays a significant role in regulating CME. wikipedia.org AAK1-IN-21b, as an AAK1 inhibitor, has been studied for its effects on this process. Compound 21b is reported as a non-selective inhibitor of AAK1. guidetoimmunopharmacology.org AAK1 is involved in protein trafficking in endocytic membranes via regulation of subunits within the AP2 adaptor complex. guidetoimmunopharmacology.org Both AAK1 and GAK regulate clathrin-mediated endocytosis by recruiting clathrin and AP2 to the plasma membrane. nih.gov
Impact on AP2M1 Phosphorylation Dynamics
AAK1 is known to phosphorylate the μ2 subunit (AP2M1) of the Adaptor Protein Complex 2 (AP2). wikipedia.orguniprot.orgnih.gov This phosphorylation event is considered important for the high-affinity binding of AP2 to cargo proteins containing tyrosine-based internalization motifs, a critical step in initiating CME. uniprot.orgnih.govnih.govnih.gov Treatment with compound 21b has been shown to reduce AP2M1 phosphorylation, indicating its modulation of this process via AAK1 inhibition. nih.govdtic.mil Phosphorylation of specific threonine residues in AP2M1 by AAK1 is known to stimulate its binding to tyrosine signals in cargo proteins and enhance vesicle assembly and internalization. nih.gov The phosphorylation of threonine-156 of the μ2 subunit of AP2 is thought to be required prior to the binding of tyrosine-based cargo motifs in receptor proteins. researchgate.net
Research findings on the impact of this compound (compound 21b) on AP2M1 phosphorylation dynamics are summarized in the following table:
| Compound | Effect on AP2M1 Phosphorylation | Notes | Source |
| This compound (compound 21b) | Reduced AP2M1 phosphorylation | Observed in Huh7 cells, indicating modulation via AAK1 inhibition. | nih.govdtic.mil |
Perturbations in Clathrin and Adaptor Protein Complex 2 (AP2) Recruitment
AAK1 is involved in regulating the recruitment of both clathrin and the AP2 complex to the plasma membrane, which is essential for the formation of clathrin-coated pits and vesicles. wikipedia.orgnih.gov AAK1 directly binds to clathrin and phosphorylates the medium subunit of AP-2. thesgc.org AAK1 also regulates phosphorylation of other AP-2 subunits as well as AP-2 localization. uniprot.org While direct studies on how this compound specifically perturbs clathrin and AP2 recruitment were not explicitly detailed in the provided text, its action as an AAK1 inhibitor suggests it would interfere with AAK1's role in these processes. AAK1-mediated phosphorylation of the AP-2 μ2 subunit regulates the recruitment of AP2 to tyrosine-based internalization motifs. nih.gov
Effects on Receptor Internalization and Trafficking Pathways
AAK1 influences the internalization and trafficking of various cellular receptors that are endocytosed via CME. nih.govuniprot.org This includes receptors with tyrosine-based internalization motifs. nih.govnih.gov AAK1-mediated phosphorylation of AP2M1 is thought to coordinate endocytosis by regulating adaptor recruitment to receptors containing these motifs. nih.gov AAK1 overexpression has been shown to inhibit the AP2-dependent internalization of transferrin receptor and LDL-receptor related protein. nih.gov AAK1 has also been implicated in regulating EGFR internalization and recycling. nih.gov While specific data on this compound's direct effects on the internalization and trafficking of a wide range of receptors were not provided, its inhibitory action on AAK1 suggests it would impact these AAK1-dependent receptor trafficking events. For example, AAK1 is a negative regulator of WNT signaling by promoting CME of LRP6. biorxiv.orgnih.govbiorxiv.org
Influence on Downstream Cellular Signaling Cascades
Beyond its direct role in CME, AAK1 has been shown to influence several downstream cellular signaling pathways. uniprot.orgresearchgate.net
Notch Signaling Pathway Interactions
Studies have also implicated AAK1 in influencing the Notch signaling pathway. thesgc.orgresearchgate.net AAK1 is described as a positive regulator of the Notch pathway. thesgc.orgnih.govnih.govresearchgate.net AAK1 mediates the interaction of Notch and Eps15b, which is suggested to accelerate the Notch pathway. researchgate.net Active AAK1 acts upstream of γ-secretase cleavage by stabilizing the membrane-tethered activated form of Notch and its monoubiquitinated counterpart. nih.govnih.gov AAK1 may act as an adaptor for Notch interaction with components of the clathrin-mediated pathway such as Eps15b. nih.govnih.gov Transfected AAK1 increases the localization of activated Notch to Rab5-positive endocytic vesicles, while AAK1 depletion or overexpression of Numb, an inhibitor of the pathway, interferes with this localization. nih.govnih.govresearchgate.net Similar to the WNT pathway, while direct experimental data on this compound's effect on Notch signaling is not present in the provided text, its inhibition of AAK1 would be expected to interfere with AAK1's positive regulatory role in this pathway.
Neuregulin-1/ErbB4-Dependent Signaling Investigation
AAK1 has been identified as a regulator of the Neuregulin-1 (Nrg1)/ErbB4 signaling pathway. Research indicates that AAK1 plays a role in the trafficking and expression levels of ErbB4. Studies utilizing approaches such as chemical genomics and proteomics, including the use of compounds like K252a and RNA interference to modulate AAK1 activity or expression, have provided evidence for AAK1's involvement in Nrg1-mediated neurotrophic factor signaling core.ac.ukbroadinstitute.orgnih.govnih.govresearchgate.netcellsignal.com. Inhibition of AAK1 activity has been shown to promote the cell surface expression of neuregulin/ErbB4 cellsignal.com. This suggests that AAK1's kinase activity influences the endocytosis or cellular localization of ErbB4 receptors, thereby impacting downstream signaling initiated by Neuregulin-1 binding. While this compound is known to inhibit AAK1 guidetoimmunopharmacology.orgdtic.mil, specific detailed research findings directly demonstrating the effects of this compound on Neuregulin-1/ErbB4 signaling were not explicitly available in the consulted literature. However, based on AAK1's established role in regulating ErbB4 trafficking, it can be inferred that this compound, as an AAK1 inhibitor, would likely influence this pathway through its inhibitory action on AAK1.
Other AAK1-Associated Pathways (e.g., NF-κB)
Beyond its role in endocytosis and neurotrophic signaling, AAK1 is also implicated in other cellular pathways, including the NF-κB signaling pathway. AAK1 is reported to mediate the degradation of IKBα, a key inhibitor of NF-κB. This degradation leads to the activation of the transcription factors p50/p65, which in turn promotes the transcription of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β nih.govresearchgate.net. Inhibition or degradation of AAK1 has been shown to result in the inhibition of NF-κB activation nih.gov. While the literature establishes a link between AAK1 and the NF-κB pathway, specific experimental data detailing the direct impact of this compound on NF-κB signaling was not prominently featured in the search results. The observed effects of AAK1 inhibition on NF-κB activity suggest that compounds like this compound, by targeting AAK1, could potentially modulate inflammatory responses mediated through this pathway.
Subcellular Localization and Interaction Dynamics of AAK1 in Response to this compound
AAK1 is known to localize to various cellular compartments, including the cell membrane, cytoplasm, clathrin-coated pits, and presynaptic terminals in neuronal cells uniprot.orgthesgc.orgsemanticscholar.orgwikipedia.org. Its primary function is closely tied to clathrin-mediated endocytosis (CME), a process involving the formation of vesicles from the cell membrane uniprot.orgacs.orgnih.govgenecards.org. AAK1 interacts with key components of the endocytic machinery, such as clathrin and the Adaptor Protein 2 (AP-2) complex uniprot.orgnih.govgenecards.orgthesgc.orgsemanticscholar.org. Specifically, AAK1 phosphorylates the μ2 subunit of the AP-2 complex, a critical step that enhances the binding of AP-2 to cargo proteins and promotes vesicle assembly and internalization uniprot.orgnih.govgenecards.orgcellsignal.com. AAK1 also interacts with alpha-adaptin and NUMB, further highlighting its central role in regulating endocytic trafficking uniprot.orggenecards.orgsemanticscholar.org.
Structural and Computational Analyses of Aak1 in 21b Target Interactions
Ligand-Protein Interaction Modeling
Computational techniques are indispensable tools for predicting and analyzing the binding of small molecules like AAK1-IN-21b to their protein targets. These methods offer insights into the binding modes, affinities, and stability of the ligand-protein complex, guiding further optimization.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For AAK1 inhibitors, docking analyses are typically performed using a known X-ray crystal structure of the AAK1 kinase domain, such as PDB ID: 4WSQ. nih.gov Software suites like Schrödinger Maestro are employed to carry out these analyses, which can predict binding modes and calculate scoring functions, such as the Glide docking score, to estimate binding affinity. nih.gov
In studies of related AAK1 inhibitors, docking has successfully predicted key interactions within the ATP-binding site. researchgate.net For instance, analyses show that inhibitors often form critical hydrogen bonds with residues in the kinase hinge region. researchgate.net While specific docking data for this compound is not detailed in the available literature, analysis of the co-crystal structure of a closely related analogue, compound 1, reveals the binding mode for this chemical series. nih.gov The pyrrolo[2,3-b]pyridine core is positioned to form hydrogen bonds with hinge region residues, a classic interaction for kinase inhibitors. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. nih.gov By simulating the movements of atoms in the system, MD can validate docking poses and calculate binding free energies. mdpi.com Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. researchgate.net Stable RMSD values over the simulation time suggest that the ligand has found a stable binding pose within the protein's active site. researchgate.net
MD simulations have been instrumental in studying the activation dynamics of various kinases, revealing how phosphorylation or ligand binding induces conformational shifts. nih.govnih.govmdpi.com Although specific MD simulation studies for this compound have not been published, this methodology is crucial for confirming the stability of the interactions predicted by docking and observed in crystal structures, ensuring the inhibitor remains effectively bound to its target.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies are the cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect its biological activity. nih.gov For the 3,5-disubstituted-pyrrolo[2,3-b]pyridine series, which includes this compound, SAR studies have been vital for optimizing AAK1 affinity. nih.gov
The development of potent and selective chemical probes is essential for studying the biological function of kinases like AAK1. researchgate.net The design of such probes follows several key principles, including ensuring high target affinity and selectivity, cell permeability, and adequate solubility. researchgate.net The design of the this compound series originated from an optimization campaign based on a previously identified 7-azaindole (B17877) analogue. nih.govacs.org
Structure-guided design, which utilizes protein crystal structures to inform chemical modifications, is a powerful strategy. biorxiv.org By observing how initial hits bind to the AAK1 active site, chemists can design new analogues with improved interactions. For example, co-crystal structures reveal solvent-exposed regions of the binding pocket, suggesting where larger chemical groups might be added to enhance potency or selectivity without causing steric clashes. nih.gov
Exploring the chemical space around a lead scaffold involves creating a diverse library of related compounds to identify novel inhibitors with improved properties. nih.govnih.gov This can be achieved through traditional synthetic chemistry or aided by computational methods like de novo molecular generation. nih.govresearchgate.net
A clear example of chemical space exploration within the this compound series is the synthesis of analogue 37 . nih.gov In this compound, the pyridine (B92270) moiety of the pyrrolo[2,3-b]pyridine core was replaced by a pyrazine (B50134) ring. nih.gov This modification resulted in a compound with very potent AAK1 affinity (IC50 = 0.00927 µM), comparable to that of this compound, demonstrating that the core scaffold is tolerant to such heterocyclic changes while maintaining high potency. nih.gov This type of systematic modification allows researchers to map the chemical space and understand the structural requirements for potent AAK1 inhibition. nih.gov
Table 1: SAR Data for this compound Analogues
This interactive table summarizes the structure-activity relationship data for key compounds in the pyrrolo[2,3-b]pyridine series.
| Compound | Core Structure | AAK1 Affinity (IC50 in µM) |
|---|---|---|
| This compound | Pyrrolo[2,3-b]pyridine | Potent (exact value not specified, used as baseline) |
| Analogue 37 | Pyrrolo[2,3-b]pyrazine | 0.00927 |
Co-Crystal Structure Analysis of this compound Bound to AAK1
While a co-crystal structure for the specific compound this compound is not publicly available, the crystal structure of the closely related analogue, compound 1 , bound to AAK1 has been solved (PDB ID: 5L4Q). nih.govrcsb.orgpdbj.org This structure provides critical insights into the binding mode of the entire pyrrolo[2,3-b]pyridine series. nih.gov
The analysis of the AAK1-compound 1 complex reveals that the inhibitor binds within the ATP-binding site of the kinase. nih.gov The pyrrolo[2,3-b]pyridine moiety is positioned between two highly conserved residues, Ala72 in the N-lobe and Leu183 in the C-lobe, which is where the adenine (B156593) ring of ATP would normally bind. nih.gov The inhibitor forms crucial polar interactions with the kinase's hinge region, a hallmark of many kinase inhibitors. nih.gov Detailed views show the precise fit of the inhibitor in the binding pocket, guided by both hydrogen bonds and hydrophobic interactions, which collectively account for its high-affinity binding. nih.gov This structural information is invaluable for understanding the SAR data and guiding the design of future AAK1 inhibitors. nih.gov
Elucidation of Key Residue Interactions and Binding Conformation
X-ray co-crystal structures have been instrumental in defining the precise binding conformation of compounds structurally related to this compound within the ATP-binding pocket of AAK1. researchgate.net The analysis of one such pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine analog, compound 2 , reveals a complex network of interactions that anchor the inhibitor to the enzyme. researchgate.net
The pyrrolotriazine core of the inhibitor establishes a typical donor-acceptor-donor (D-A-D) hydrogen-bonding pattern with the hinge region residues of AAK1, specifically with the carbonyl group of Asp127 and both the carbonyl and N-H groups of Cys129. researchgate.net The isopropyl group of the inhibitor engages in hydrophobic interactions with the p-loop of the enzyme. researchgate.net
A key feature of the binding is the orientation of the amino-piperidine moiety, which occupies the sugar pocket of the ATP-binding site. researchgate.net An intramolecular hydrogen bond forms between the nitrogen of the piperidine (B6355638) and the anilinic N-H group, which serves to lock the molecule in a conformation that is favorable for efficient binding. researchgate.net Furthermore, a nitrogen atom of the thiadiazole ring forms a hydrogen bond with Lys74. researchgate.net A water molecule, observed to be bound to Glu90 in the crystal structure, presents an opportunity for further interaction. researchgate.net
These specific interactions are crucial for the high-affinity binding of this class of inhibitors to AAK1.
| Interaction Type | Inhibitor Moiety | AAK1 Residue/Region |
| Hydrogen Bonding | Pyrrolotriazine | Hinge Region (Asp127, Cys129) |
| Hydrogen Bonding | Thiadiazole Nitrogen | Lys74 |
| Intramolecular H-Bond | Piperidine Nitrogen & Anilinic N-H | - |
| Hydrophobic Interaction | Isopropyl Group | P-loop |
| Pocket Occupation | Amino-piperidine | Sugar Pocket |
| Water-mediated Interaction | - | Glu90 |
Implications for Rational Probe Design
The detailed understanding of the binding conformation and key residue interactions of AAK1 inhibitors provides a solid foundation for the rational design of new chemical probes. The development of potent and selective small molecule inhibitors is crucial for studying the biological functions of AAK1. chemrxiv.org
The structural insights gained from compounds like this compound and its analogs guide the optimization of inhibitor scaffolds. For instance, the observation of the intramolecular hydrogen bond locking the piperidine conformation highlights the importance of maintaining this structural feature for potent enzyme binding. researchgate.net Any modification to the piperidine that disrupts this bond is likely to result in a twisted conformation away from the biaryl moiety, leading to poor binding. researchgate.net
The presence of a water molecule near Glu90 suggests that inhibitor potency and selectivity could be enhanced by designing molecules that can displace or form favorable interactions with this water molecule. researchgate.net This strategy of targeting specific pockets and interacting with key residues allows for the rational design of inhibitors with improved properties. An example of such rational design is the development of the potent and selective AAK1/BMP2K chemical probe, SGC-AAK1-1, which was derived from a 3-acylaminoindazole scaffold. chemrxiv.org
Application of Aak1 in 21b in Preclinical Research Models
In Vitro Cellular Models for AAK1-IN-21b Mechanistic Studies
In vitro cellular models are fundamental to understanding the molecular mechanisms by which this compound exerts its effects. These models allow for controlled environments to study the compound's interaction with AAK1 and its downstream consequences on cellular pathways.
Use in Viral Infection Models (e.g., DENV, EBOV, SARS-CoV-2, HCV) to Elucidate Host Factor Roles
AAK1 has been identified as a host factor essential for the life cycles of several viruses that exploit the host cell's endocytic machinery for entry and assembly genecards.orgabcam.commaayanlab.cloudnih.govnih.govguidetoimmunopharmacology.orgbiorxiv.orgrndsystems.comnih.govgenoway.com. This compound has been employed in various viral infection models to study the role of AAK1 in these processes and to evaluate the compound's antiviral potential.
Studies have shown that AAK1 and other NAK family members like GAK mediate the intracellular trafficking of viruses such as Dengue virus (DENV), Ebola virus (EBOV), and Hepatitis C virus (HCV) during entry and assembly/egress maayanlab.cloudnih.govnih.govbiorxiv.orgresearchgate.net. AAK1 is specifically required for the life cycles of Flaviviridae family viruses, including DENV and EBOV nih.govguidetoimmunopharmacology.org. By regulating clathrin-mediated endocytosis, AAK1 plays a role in the entry of HCV and the lifecycle of Ebola and Dengue viruses genecards.org.
Research utilizing AAK1 inhibitors, including compounds structurally related to this compound, has demonstrated broad-spectrum antiviral activity against different members of the Flaviviridae family (HCV, DENV, Zika virus, West Nile virus) and unrelated RNA viruses nih.govbiorxiv.org. Specifically, this compound (referred to as RMC-76 or compound 21b) has shown potent activity against DENV and EBOV in vitro nih.govnih.govresearchgate.net.
More recently, AAK1 has been investigated as a potential cellular target for SARS-CoV-2 infection nih.govbiorxiv.org. Studies using both genetic (siRNA-mediated depletion) and pharmacological approaches have probed the functional relevance of NAKs for SARS-CoV-2 infection nih.govbiorxiv.org. siRNA-mediated depletion of AAK1, BIKE, GAK, and STK16 suppressed SARS-CoV-2 infection in human lung epithelial cells nih.govbiorxiv.org. This compound has also been tested and effectively suppressed SARS-CoV-2 infection in Vero E6 and Calu-3 cells nih.gov.
Time-of-addition experiments have revealed that pharmacological inhibition of AAK1 and BIKE suppresses both viral entry and late stages of the SARS-CoV-2 life cycle nih.govbiorxiv.org. These findings highlight the critical role of AAK1 as a host factor in the life cycle of various viruses and demonstrate the potential of this compound as a tool to elucidate these roles and as a potential antiviral agent.
| Viral Model | Cell Line / Primary Cell | This compound Activity (EC50/Effect) | Reference |
| DENV | Primary human MDDCs | Improved activity | nih.govresearchgate.net |
| EBOV | Primary human MDDCs | Improved activity | nih.govresearchgate.net |
| SARS-CoV-2 | Vero E6 cells | EC50 = 0.3 μM | nih.gov |
| SARS-CoV-2 | Calu-3 cells | EC50 = 1 μM | nih.gov |
Investigation in Cell Lines Relevant to AAK1-Associated Biological Functions
Beyond viral infections, AAK1 is involved in various other cellular processes, including neuronal function, signaling pathways, and potentially in diseases like neurodegeneration and cancer abcam.commaayanlab.cloudnih.govcellsignal.com. This compound is used in relevant cell lines to investigate these diverse roles of AAK1.
AAK1 regulates clathrin-mediated endocytosis by phosphorylating the AP2M1/μ2 subunit of the AP-2 complex, which is essential for the internalization of cargo at the plasma membrane genecards.orgabcam.comdepmap.orgmaayanlab.clouduniprot.org. This activity is important for the proper cellular uptake of nutrients, receptors, and signaling molecules abcam.com. In neurons, AAK1 regulates the cycle of synaptic vesicles, impacting neurotransmission abcam.com. It has also been suggested to contribute to the modulation of dendritic spine morphology abcam.com.
AAK1 influences key signaling pathways, participating in Notch receptor processing and limiting WNT signaling maayanlab.cloudnih.gov. Its interaction with proteins like ALK and Ret may influence cell migration and proliferation, suggesting a role in oncogenic pathways abcam.com. AAK1 also connects to MAPK signaling through potential cross-talk mechanisms abcam.com.
While specific details on this compound's use in every one of these contexts in cell lines are not extensively detailed in the provided results, the compound's known mechanism of inhibiting AAK1's phosphorylation of AP2M1 makes it a valuable tool for perturbing AAK1 function in cell lines relevant to these processes. For example, cell lines are used to study the expression and localization of AAK1 protein and gene genecards.orgmaayanlab.cloud. The use of AAK1 inhibitors in SH-SY5Y cells has been reported to inhibit AP2M1 phosphorylation, relevant to neuronal function studies biorxiv.org.
| AAK1-Associated Function | Relevant Cell Line Models (Implied/Used with AAK1 inhibitors) | Potential Research Focus with this compound | Reference |
| Clathrin-mediated endocytosis | Various cell lines (general research) | Studying cargo internalization, vesicle formation | genecards.orgabcam.comdepmap.orgmaayanlab.clouduniprot.org |
| Neuronal function | SH-SY5Y cells (used with related inhibitors) | Investigating synaptic vesicle recycling, neurotransmission, dendritic spine morphology | abcam.combiorxiv.org |
| Signaling pathways (Notch, WNT, MAPK) | Cell lines relevant to these pathways | Elucidating AAK1's role in pathway regulation | abcam.commaayanlab.cloudnih.gov |
| Cancer | Cell lines with altered AAK1 expression | Studying AAK1's influence on cell migration, proliferation | abcam.com |
Ex Vivo Tissue and Primary Cell Models
Ex vivo models, particularly those using primary cells like human monocyte-derived dendritic cells, offer a research environment that more closely mimics the in vivo situation compared to immortalized cell lines.
Studies in Human Primary Monocyte-Derived Dendritic Cells
Human primary monocyte-derived dendritic cells (MDDCs) are crucial for studying immune responses and viral infections rndsystems.comsummitpharma.co.jpirvinesci.com. These cells can be differentiated from CD14+ monocytes isolated from peripheral blood rndsystems.comsummitpharma.co.jpirvinesci.com.
This compound has been specifically tested in human primary MDDCs to assess its antiviral activity against viruses like DENV and EBOV nih.govnih.govresearchgate.net. Studies have shown that this compound demonstrates improved activity against DENV in human primary dendritic cells nih.govresearchgate.net. These findings in a more physiologically relevant cell system support the potential of targeting AAK1 for antiviral strategies.
| Model | Compound | Viral Infection Studied | Key Finding in MDDCs | Reference |
| Human Primary MDDCs | This compound | DENV | Improved antiviral activity | nih.govresearchgate.net |
| Human Primary MDDCs | This compound | EBOV | Improved antiviral activity | nih.govresearchgate.net |
This compound as a Tool for Genetic Validation and Functional Knockout Studies
Pharmacological inhibitors like this compound can serve as valuable tools for validating the results obtained from genetic studies, such as gene knockout or knockdown experiments. By chemically inhibiting the protein's function, researchers can phenocopy genetic loss-of-function mutations and confirm the role of the target protein in specific biological processes.
Genetic approaches like siRNA-mediated depletion or CRISPR/Cas9-mediated knockout are used to study gene function nih.govbiorxiv.orggenoway.comfrontiersin.orgnih.govpatsnap.comscientificarchives.com. For instance, siRNA-mediated depletion has been used to show that AAK1 is required for SARS-CoV-2 infection nih.govbiorxiv.org. Mouse gene knockout phenotyping campaigns have also provided extensive data on gene functions, including AAK1 nih.gov.
This compound, as a potent AAK1 inhibitor, can be used to chemically induce a state of reduced AAK1 activity, similar to a functional knockout or knockdown. This allows researchers to:
Study acute effects: Pharmacological inhibition can provide insights into the acute effects of blocking AAK1 activity, which might differ from the long-term compensatory effects that can occur in genetic knockout models.
Explore dose-dependent effects: Unlike complete genetic knockout, inhibitors allow for the study of partial inhibition and dose-response relationships, providing a more nuanced understanding of AAK1's role.
Investigate specific isoforms or functions: Depending on the selectivity of the inhibitor, it might be used to probe specific aspects of AAK1 function or isoforms, although this compound is noted to also inhibit BIKE nih.gov.
The use of AAK1 inhibitors in preclinical animal models, such as those for neuropathic pain, also demonstrates how pharmacological tools can complement genetic studies and provide data relevant to potential therapeutic applications nih.govnih.gov. While the provided results primarily highlight the use of this compound in viral models, its mechanism of action makes it broadly applicable for functional studies aimed at understanding AAK1's diverse roles and validating genetic manipulations.
Future Directions and Advanced Research Methodologies for Aak1 in 21b
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
Integrating multi-omics approaches, such as proteomics and transcriptomics, holds significant promise for understanding the comprehensive cellular effects of AAK1-IN-21b. Proteomics can provide insights into the global changes in protein expression and phosphorylation induced by AAK1 inhibition. Given AAK1's role as a kinase, phosphoproteomics specifically could identify downstream phosphorylation targets affected by this compound treatment, beyond the known phosphorylation of the AP2M1/mu2 subunit of AP-2. uniprot.orgcellsignal.com This could reveal novel substrates or signaling pathways modulated by AAK1 activity.
Transcriptomics, on the other hand, can profile changes in gene expression patterns following exposure to this compound. Analyzing the transcriptome could identify pathways or cellular processes that are transcriptionally regulated in response to AAK1 inhibition or its downstream effects. The combined analysis of proteomic and transcriptomic data could provide a more holistic view of how this compound impacts cellular function at both the protein and mRNA levels, potentially uncovering compensatory mechanisms or off-target effects. While the provided information highlights AAK1's role in viral life cycles, multi-omics could specifically investigate how this compound affects host factors crucial for viral entry, replication, or assembly by analyzing relevant protein and gene expression profiles. guidetoimmunopharmacology.org
Development of Advanced Imaging Techniques for this compound Cellular Distribution
Understanding the cellular distribution and localization of this compound is critical for correlating its presence with its inhibitory activity and observed cellular effects. Advanced imaging techniques are essential for this purpose. Techniques such as confocal microscopy, super-resolution microscopy, or live-cell imaging could be employed to visualize the uptake, intracellular trafficking, and localization of fluorescently labeled this compound within target cells.
Given AAK1's association with clathrin-mediated endocytosis and its localization at endocytic membranes, imaging studies could specifically investigate if this compound co-localizes with markers of endocytic vesicles, clathrin structures, or AP-2 complexes. uniprot.orgcellsignal.com Furthermore, advanced imaging could help determine the kinetics of this compound accumulation in specific cellular compartments and its potential impact on the dynamics of endocytosis in real-time. This spatial and temporal information is invaluable for understanding how the compound interacts with its target and exerts its effects within the complex cellular environment.
Novel Chemical Biology Strategies Utilizing this compound Derivatives
Exploring novel chemical biology strategies involving this compound derivatives can lead to compounds with improved potency, selectivity, or desired pharmacological properties. Chemical synthesis can be employed to create structural analogs of this compound with modifications aimed at optimizing binding affinity to AAK1, reducing off-target interactions, or enhancing cellular permeability and stability.
Chemical biology tools, such as activity-based protein profiling (ABPP), could be used in conjunction with this compound or its derivatives to identify the active target protein(s) in a complex biological mixture, confirming AAK1 as a primary target and potentially revealing other interacting proteins. Furthermore, creating photoaffinity probes based on this compound could allow for covalent labeling of binding partners upon photoactivation, facilitating their isolation and identification. These strategies are crucial for target validation, understanding the polypharmacology of the compound, and guiding the rational design of more effective and specific AAK1 inhibitors. The development of tagged derivatives could also be beneficial for the advanced imaging studies mentioned in Section 6.2.
Q & A
Basic Research Questions
Q. How should researchers design an initial experimental protocol to investigate AAK1-IN-21b's mechanism of action?
- Methodological Answer : Begin by defining clear objectives (e.g., kinase inhibition profiling, cellular uptake efficiency). Use systematic literature reviews to identify established assays for AAK1 inhibition, such as kinase activity assays (e.g., ADP-Glo™) or cell-based models. Ensure protocols include controls (e.g., positive/negative controls for off-target effects) and specify reagent concentrations, incubation times, and detection methods. Reproducibility is critical: document all steps in detail, including equipment calibration and batch numbers of reagents .
- Example Table :
| Protocol Step | Key Parameters | Validation Method |
|---|---|---|
| Kinase Assay | ATP concentration, reaction time | Positive control (staurosporine), IC₅₀ validation |
| Cell Viability | Cell line, incubation period | MTT assay, negative control (DMSO) |
Q. What criteria should guide the selection of methodologies for validating this compound's target specificity?
- Methodological Answer : Prioritize orthogonal methods (e.g., biochemical assays + cellular thermal shift assays) to cross-validate target engagement. Use dose-response curves to assess potency (IC₅₀) and selectivity panels against related kinases (e.g., BMP-2K, GAK). Reference established guidelines for assay validation, such as Z’-factor calculations for high-throughput screening robustness .
Q. How can researchers ensure reproducibility when characterizing this compound's physicochemical properties?
- Methodological Answer : Adhere to standardized protocols for solubility, stability, and purity assessments. For example, use HPLC with certified reference standards for purity quantification and dynamic light scattering (DLS) for aggregation studies. Report all experimental conditions (e.g., buffer pH, temperature) and validate results across independent replicates .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound's biochemical efficacy across different experimental models?
- Methodological Answer : Conduct meta-analyses of discrepancies by comparing assay conditions (e.g., ATP concentrations in kinase assays, cell permeability barriers). Use statistical tools like Bland-Altman plots to assess systematic biases. Iteratively refine hypotheses through sensitivity analyses, such as varying incubation times or genetic knockdown of off-target kinases .
Q. How should researchers optimize in vivo studies to evaluate this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationship?
- Methodological Answer : Design dose-ranging studies with staggered sampling times to capture AUC (area under the curve) and Cmax. Use compartmental modeling to correlate plasma concentrations with target modulation (e.g., phosphorylated adaptor protein levels). Incorporate biomarker validation (e.g., Western blotting of AAK1 substrates) to confirm mechanism-based efficacy .
Q. What analytical frameworks are suitable for integrating multi-omics data to elucidate this compound's polypharmacology?
- Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic/proteomic datasets. Use machine learning models (e.g., random forests) to identify off-target signatures from chemical proteomics data. Cross-reference findings with structural analogs in public databases (ChEMBL, PubChem) to infer structure-activity relationships (SAR) .
Q. How can researchers address variability in this compound's cellular potency due to assay-specific artifacts?
- Methodological Answer : Perform counter-screens under identical conditions (e.g., ATP levels, cell confluency). Validate hits using CRISPR-engineered AAK1-knockout cell lines to confirm on-target effects. Utilize label-free technologies (e.g., impedance-based assays) to minimize dye interference .
Methodological Best Practices
- Data Contradiction Analysis : Apply iterative hypothesis testing and triangulate findings using complementary techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Literature Integration : Systematically map prior studies using tools like PRISMA flow diagrams to identify knowledge gaps and avoid redundant experimentation .
- Ethical Reporting : Disclose all raw data, including negative results, in supplementary materials to support transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
